5-propylpyridazine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-propylpyridazine-3-carboxylic acid: is a heterocyclic compound that features a pyridazine ring substituted with a propyl group at the 5-position and a carboxylic acid group at the 3-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-propylpyridazine-3-carboxylic acid typically involves the following steps:
Formation of the Pyridazine Ring: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and dicarbonyl compounds.
Introduction of the Propyl Group: The propyl group can be introduced via alkylation reactions using propyl halides.
Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often involving Grignard reagents or other carboxylation methods.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propyl group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the pyridazine ring or the carboxylic acid group, resulting in different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridazine ring or the propyl group are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halides, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the propyl group may yield propionic acid derivatives, while reduction of the carboxylic acid group may produce alcohols .
Aplicaciones Científicas De Investigación
Chemistry: 5-propylpyridazine-3-carboxylic acid is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of various chemical reactions and pathways.
Biology and Medicine: The compound has shown potential in medicinal chemistry due to its biological activity. Pyridazine derivatives, including this compound, have been studied for their antimicrobial, anticancer, and anti-inflammatory properties .
Industry: In the industrial sector, the compound is used in the development of agrochemicals, dyes, and other functional materials. Its versatility makes it a valuable component in various industrial applications .
Mecanismo De Acción
The mechanism of action of 5-propylpyridazine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Pyridazine: The parent compound, pyridazine, lacks the propyl and carboxylic acid groups but shares the core heterocyclic structure.
Pyridazinone: This derivative contains a carbonyl group at the 3-position instead of a carboxylic acid group.
Pyrimidine and Pyrazine: These diazine compounds have nitrogen atoms at different positions compared to pyridazine.
Uniqueness: 5-propylpyridazine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the propyl group and the carboxylic acid group allows for a wide range of chemical modifications and applications, distinguishing it from other similar compounds .
Propiedades
{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-propylpyridazine-3-carboxylic acid involves the reaction of 5-propylpyridazine with a carboxylic acid derivative.", "Starting Materials": [ "5-propylpyridazine", "Carboxylic acid derivative" ], "Reaction": [ "5-propylpyridazine is reacted with a carboxylic acid derivative in the presence of a catalyst such as sulfuric acid or phosphoric acid.", "The reaction mixture is heated to a temperature of around 150-200°C for several hours.", "The resulting product is then purified using techniques such as recrystallization or chromatography to obtain 5-propylpyridazine-3-carboxylic acid." ] } | |
Número CAS |
2694733-91-8 |
Fórmula molecular |
C8H10N2O2 |
Peso molecular |
166.18 g/mol |
Nombre IUPAC |
5-propylpyridazine-3-carboxylic acid |
InChI |
InChI=1S/C8H10N2O2/c1-2-3-6-4-7(8(11)12)10-9-5-6/h4-5H,2-3H2,1H3,(H,11,12) |
Clave InChI |
VNPQPPGCZYUMCW-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=NN=C1)C(=O)O |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.